2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione
Description
2-[(3,4,5-Trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a synthetic indene-dione derivative featuring a 3,4,5-trimethoxyphenyl substituent at the methylidene position. The indene-dione core provides a rigid planar structure, while the 3,4,5-trimethoxyphenyl group introduces steric bulk and electronic effects that influence solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
2-[(3,4,5-trimethoxyphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-22-15-9-11(10-16(23-2)19(15)24-3)8-14-17(20)12-6-4-5-7-13(12)18(14)21/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMDPXXCOXMGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .
Scientific Research Applications
2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and affects cell division. Additionally, the compound may interact with other proteins and enzymes, leading to a range of biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical and Spectral Properties
- Trimethoxyphenyl vs.
- Crystallinity : The bromo-hydroxy derivative () exhibits a well-defined crystal lattice stabilized by hydrogen bonds (O–H···O) and π–π stacking, whereas the target compound’s trimethoxy groups may hinder close packing due to steric effects.
- Thermal Stability : Compounds with thioxo-triazolidine substituents () show melting points >300°C, suggesting higher thermal stability compared to the target compound, though direct data are lacking.
Biological Activity
The compound 2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione , often referred to in literature as a derivative of indene dione, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological properties, particularly focusing on its cytotoxic effects and mechanisms of action.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of 342.34 g/mol. The synthesis typically involves a Claisen-Schmidt condensation reaction between appropriate precursors to yield the target compound .
Biological Activity Overview
Cytotoxicity : Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, particularly hepatocellular carcinoma (HepG2) cells. The half-maximal inhibitory concentration (IC50) values indicate a potent effect, with some derivatives showing IC50 values as low as 1.38 μM .
Mechanism of Action :
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells. Flow cytometry analyses indicated an increase in Annexin V-positive cells, suggesting that the compound triggers apoptotic pathways .
- Mitochondrial Membrane Potential (MMP) : Treatment with the compound resulted in a decrease in MMP and an increase in pro-apoptotic markers such as p53 and Bax while decreasing anti-apoptotic markers like Bcl-2 .
- Cell Cycle Arrest : The compound causes cell cycle disturbances at the G2/M phase, contributing to its cytotoxic effects .
Study 1: Cytotoxic Activity Against HepG2 Cells
In a study evaluating the cytotoxic effects of various synthesized compounds, compound 9 (a close analog) was highlighted for its strong activity against HepG2 cells with an IC50 value of 1.38 μM. Further investigations into its mechanism revealed significant apoptosis induction and disruption of mitochondrial functions .
Study 2: Selectivity and Toxicity
A comparative analysis was conducted to assess the selectivity of compound 9 against normal liver cells (HL-7702). The results indicated that while it exhibited potent cytotoxicity against HepG2 cells, it showed reduced toxicity towards normal cells with an IC50 of 29.07 μM, suggesting a degree of selectivity that is advantageous for therapeutic applications .
Data Summary
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | HepG2 | 1.38 | Apoptosis induction, MMP decrease |
| Compound 9 | HL-7702 | 29.07 | Selective cytotoxicity |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of the compound with tubulin, indicating that it may inhibit tubulin polymerization—a crucial process for cancer cell proliferation. The docking score achieved was −14.67 kcal/mol, suggesting strong binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
